6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid
Overview
Description
“6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1432678-21-1 . It has a molecular weight of 292.33 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-(((tert-butoxycarbonyl)amino)methyl)-2-cyclopropylnicotinic acid . The InChI code is 1S/C15H20N2O4/c1-15(2,3)21-14(20)16-8-10-6-7-11(13(18)19)12(17-10)9-4-5-9/h6-7,9H,4-5,8H2,1-3H3,(H,16,20)(H,18,19) .Chemical Reactions Analysis
The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 292.33 .Scientific Research Applications
Synthesis and Chemical Reactions
- Tert-butoxycarbonyl (Boc) protected amino acids are pivotal in synthesizing enantiomerically pure compounds, demonstrating the role of such protective groups in asymmetric synthesis and chiral chemistry. For example, the synthesis of N-Boc-protected amino acids substituted with a mesityl group showcases the creation of highly lipophilic, conformationally rigid amino acids, which are valuable for studying protein interactions and developing peptidomimetics (Medina et al., 2000).
Peptidomimetics and Drug Design
- Boc-protected amino acids and derivatives are extensively utilized in the design and synthesis of peptidomimetics. These compounds mimic peptide structures and functions, contributing to drug discovery efforts by targeting protein-protein interactions with enhanced stability and specificity. For instance, the development of cyclopropyl-containing amino acids as building blocks for creating geometrically constrained bicyclic peptidomimetics indicates the significance of such compounds in medicinal chemistry (Limbach et al., 2009).
Material Science and Catalysis
- In material science and catalysis, the tert-butoxycarbonyl group's protective capacity facilitates the synthesis of complex organic molecules. This is evident in studies involving tert-butoxycarbonyl protected intermediates, which are crucial for synthesizing various organic compounds with potential applications in materials science and as catalysts (Basel & Hassner, 2002).
Bioconjugation and Biosensing
- The tert-butoxycarbonyl moiety is instrumental in bioconjugation strategies, where it is used to attach biomolecules to surfaces or other molecules, facilitating the development of biosensors and targeted drug delivery systems. An example is the synthesis of PhotoCORMs (photoactive carbon monoxide-releasing molecules) conjugated to peptide nucleic acids, highlighting the compound's role in innovative therapeutic approaches (Bischof et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-cyclopropyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)16-8-10-6-7-11(13(18)19)12(17-10)9-4-5-9/h6-7,9H,4-5,8H2,1-3H3,(H,16,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQGJMNWOYQCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=C(C=C1)C(=O)O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-({[(Tert-butoxy)carbonyl]amino}methyl)-2-cyclopropylpyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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